molecular formula C16H17NaO11S B13819340 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide;4-(4-Amino-3-fluorophenoxy)picolinamide;4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide;4-(4-Amino-3-fluorophenoxy)picolinamide;4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Cat. No.: B13819340
M. Wt: 440.4 g/mol
InChI Key: KHTOBGQRIASILC-AIFIVTHFSA-M
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Description

4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide, also known as 4-(4-Amino-3-fluorophenoxy)picolinamide or 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide, is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a pyridine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide typically involves multiple steps, including O-alkylation, nitration, and reduction reactions. One efficient method involves the reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol in the presence of an inorganic base . This method replaces potassium t-butoxide with a safer inorganic base, resulting in a higher yield and reduced environmental impact.

Industrial Production Methods

For industrial production, the synthesis process is optimized to avoid the use of column chromatography, which can be complex and costly. Instead, crystallization methods are employed for separation, making the process more suitable for large-scale production . This approach not only simplifies the operation but also reduces costs and environmental pollution.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Commonly involves halogen atoms or other substituents being replaced by different groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of protein kinases, which are crucial in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H17NaO11S

Molecular Weight

440.4 g/mol

IUPAC Name

sodium;[(3R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11?,13-,14?,15?,16+;/m0./s1

InChI Key

KHTOBGQRIASILC-AIFIVTHFSA-M

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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